molecular formula C14H27N3O2 B1381908 tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate CAS No. 1803612-07-8

tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate

Cat. No.: B1381908
CAS No.: 1803612-07-8
M. Wt: 269.38 g/mol
InChI Key: IPIMDODCXFTYQT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate: is a complex organic compound with a unique structure that combines a tert-butyl group, an aminomethyl group, and an octahydro-1H-pyrido[1,2-a]piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate typically involves multiple steps:

    Formation of the Octahydro-1H-pyrido[1,2-a]piperazine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as piperazine derivatives and aldehydes or ketones under acidic or basic conditions.

    Introduction of the Aminomethyl Group: This step often involves the use of formaldehyde and a suitable amine in a Mannich reaction, which introduces the aminomethyl group onto the ring system.

    Attachment of the tert-Butyl Group: The tert-butyl group is usually introduced via a tert-butyl esterification reaction, using tert-butyl chloroformate or tert-butyl alcohol in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.

    Reduction: Reduction reactions can target the carbonyl groups or any double bonds present in the molecule, often using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the tert-butyl ester, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride), in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Formation of imines, amides, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly those targeting neurological or psychiatric disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism by which tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or ion channels. The aminomethyl group can form hydrogen bonds or ionic interactions with biological macromolecules, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
  • tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate stands out due to its octahydro-1H-pyrido[1,2-a]piperazine ring system, which is less common compared to other piperazine derivatives. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

Tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate is a compound with significant potential in pharmaceutical applications, particularly in antihelmintic and anticancer therapies. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

The compound has a complex structure characterized by a pyrido-piperazine core, which is known for its bioactivity. Its molecular weight is approximately 140.226 g/mol, and it displays a boiling point around 218 °C .

Anthelmintic Activity

Research indicates that compounds with similar piperazine structures demonstrate potent anthelmintic properties. For instance, studies have shown that derivatives of benzimidazole containing piperazine exhibit significant larvicidal efficacy against Trichinella spiralis muscle larvae. The most effective compounds displayed over 90% activity at concentrations of 100 µg/mL after 48 hours of exposure, outperforming traditional anthelmintics like albendazole (ABZ) and ivermectin .

Table 1: Anthelmintic Efficacy of Piperazine Derivatives

CompoundConcentration (µg/mL)Efficacy (%) after 48h
Compound A10092.7
ABZ10015.6
Ivermectin10078.3

Cytotoxic Activity

The cytotoxic effects of this compound were evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected derivatives ranged from approximately 34 to over 100 µM, indicating moderate to high cytotoxicity against tumor cells. Notably, compounds with specific structural modifications exhibited enhanced activity compared to standard treatments like ABZ .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Compound BMDA-MB 23134.31
Compound CU-87 MG38.29
ABZMDA-MB 23183.1

The biological activity of the compound can be attributed to its ability to interfere with cellular processes such as tubulin polymerization and depolymerization, which are crucial for cell division and motility in both cancerous and parasitic cells. The presence of the piperazine moiety is particularly significant as it enhances the interaction with biological targets, potentially leading to increased efficacy in therapeutic applications .

Case Studies

Recent studies have highlighted the effectiveness of piperazine derivatives in preclinical models:

  • Study on Anthelmintic Efficacy : In a controlled environment, piperazine derivatives were tested against T. spiralis larvae, showing a clear dose-dependent response in larvicidal activity.
  • Cytotoxicity in Cancer Models : Various piperazine-containing compounds were assessed for their cytotoxic effects on human cancer cell lines, revealing promising results that suggest potential for further development as anticancer agents.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-10-11-6-4-5-7-16(11)9-12(17)8-15/h11-12H,4-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIMDODCXFTYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCCN2CC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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